molecular formula C27H30N6O2 B2465231 4-isopropyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 955839-87-9

4-isopropyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B2465231
CAS No.: 955839-87-9
M. Wt: 470.577
InChI Key: ZZABPCRKJZNLAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-isopropyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a potent and selective investigational inhibitor of Phosphodiesterase 9A (PDE9A). PDE9A is an enzyme that hydrolyzes the intracellular second messenger cyclic guanosine monophosphate (cGMP) , a key signaling molecule involved in diverse physiological processes. By inhibiting PDE9A, this compound elevates cGMP levels, making it a valuable pharmacological tool for probing the cGMP signaling pathway in various disease contexts. Research with this compound is primarily focused on exploring its potential neuroprotective and cognitive-enhancing effects, as cGMP signaling is crucial for synaptic plasticity, memory formation, and neuronal health, with implications for conditions like Alzheimer's disease and other cognitive disorders. Furthermore, the role of cGMP in cardiovascular function, including vasodilation and cardiac hypertrophy, positions this inhibitor as a compound of interest for cardiovascular disease research . Its specific chemical structure, featuring a pyrazolopyridazine core linked to a phenylpiperazine moiety, is designed for high affinity and selectivity towards PDE9A over other PDE families, enabling researchers to dissect the specific contributions of this enzyme in complex biological systems without confounding off-target effects.

Properties

IUPAC Name

1-(2-methylphenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N6O2/c1-19(2)25-22-17-28-33(23-12-8-7-9-20(23)3)26(22)27(35)32(29-25)18-24(34)31-15-13-30(14-16-31)21-10-5-4-6-11-21/h4-12,17,19H,13-16,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZABPCRKJZNLAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=NN(C3=O)CC(=O)N4CCN(CC4)C5=CC=CC=C5)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-isopropyl-6-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one , also known by its CAS number 1172557-66-2, belongs to a class of pyrazolo derivatives that exhibit diverse biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article reviews the current understanding of its biological activity based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H32N6O2C_{24}H_{32}N_{6}O_{2}, with a molecular weight of approximately 436.5 g/mol. The structure includes multiple functional groups that may contribute to its biological activity, such as the piperazine ring and pyrazolo moiety, which are often associated with pharmacological effects.

PropertyValue
Molecular Formula C₃₄H₄₆N₆O₂
Molecular Weight 436.5 g/mol
CAS Number 1172557-66-2

The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors. Specific mechanisms may include inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. Recent studies have shown that related pyrazolo compounds exhibit selective COX-II inhibition, suggesting a potential for anti-inflammatory applications.

Anti-inflammatory Properties

Research indicates that derivatives of pyrazolo compounds, including the one , have shown promise as COX-II inhibitors. For instance, studies have reported IC50 values indicating effective inhibition against COX-II enzymes:

CompoundIC50 (μM)Selectivity Index
PYZ16 (related)0.5210.73
Celecoxib0.789.51

These findings suggest that the compound may possess similar anti-inflammatory properties.

Anticancer Activity

Several studies have explored the anticancer potential of pyrazolo derivatives. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects:

Cell LineIC50 (μM)
MCF-70.01
NCI-H4600.03
SF-26831.5

These results indicate a robust anticancer activity, particularly against breast cancer cells (MCF-7) and non-small cell lung cancer (NCI-H460).

Case Studies

  • In Vivo Studies : A study conducted by Hwang et al. demonstrated that a related pyrazolo compound exhibited significant reduction in tumor volume in xenograft models, confirming its potential as an anticancer agent.
  • Mechanistic Studies : Research by Li et al. revealed that certain pyrazolo derivatives inhibit Aurora-A kinase, a critical regulator in cell cycle progression, with IC50 values indicating potent activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Variations

Pyrazolo[3,4-d]Pyridazinone Derivatives
  • 4-Cyclopropyl-6-(2-Morpholino-2-Oxoethyl)-1-(o-Tolyl)-1H-Pyrazolo[3,4-d]Pyridazin-7(6H)-One (): Key Difference: Replaces the isopropyl group (position 4) with cyclopropyl and substitutes phenylpiperazine (position 6) with morpholine. Impact: Morpholine’s lower basicity compared to phenylpiperazine may reduce off-target receptor binding, while cyclopropyl enhances metabolic stability.
Pyrazolo[1,5-a]Pyrazin-2-yl Derivatives ():
  • Example: 2-(6-Methyl-4-Propylpyrazolo[1,5-a]Pyrazin-2-yl)-7-(Piperazin-1-yl)-4H-Pyrido[1,2-a]Pyrimidin-4-One Key Difference: Replaces pyridazinone with pyrido-pyrimidinone and modifies substituents. Impact: The pyrido-pyrimidinone core may alter electron distribution, affecting binding affinity in kinase targets.

Substituent-Specific Comparisons

Table 1: Substituent Analysis at Critical Positions
Compound Position 4 Position 6 Substituent Position 1 Evidence
Target Compound Isopropyl 2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl o-Tolyl -
4-Cyclopropyl Analog Cyclopropyl 2-Morpholino-2-oxoethyl o-Tolyl
EU Patent Compound (2023) Propyl/Ethyl Fluorinated Piperazine Derivatives Pyrazolo[1,5-a]pyrazin-2-yl
Key Observations:
  • Position 4 : Isopropyl (target) vs. cyclopropyl () or alkyl chains (). Larger groups (isopropyl) may improve hydrophobic interactions but reduce solubility.
  • Position 6 : Phenylpiperazine (target) vs. morpholine () or fluorinated piperazines (). Fluorinated groups (e.g., 2-fluoroethyl) in enhance blood-brain barrier penetration, relevant for CNS targets.
  • Position 1 : o-Tolyl (target) vs. pyrazolo-pyrazinyl (). Aromatic substituents influence π-π stacking in receptor binding.

Q & A

Q. What are the optimal synthetic conditions for achieving high yields of the compound?

  • Methodological Answer : Synthesis involves multi-component reactions (MCRs) with critical parameters:
  • Temperature : 80–100°C (exothermic reactions require precise control to avoid side products) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance solubility of intermediates .
  • Catalysts : Acidic conditions (e.g., HCl) facilitate cyclization of the pyrazolo[3,4-d]pyridazin core .
  • Reaction Time : 12–24 hours, monitored via TLC or HPLC for intermediate purity .
  • Design of Experiments (DoE) can optimize variables, as seen in split-plot designs for complex reactions .

Q. How can the compound’s structure be rigorously characterized?

  • Methodological Answer : Use complementary analytical techniques:
  • NMR Spectroscopy : Assigns proton environments (e.g., distinguishing isopropyl and o-tolyl groups) .
  • X-ray Crystallography : Resolves 3D conformation, critical for docking studies (e.g., piperazine ring orientation) .
  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular formula (C₂₉H₃₁N₆O₂) .
  • FT-IR : Identifies functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .

Q. What are the key stability considerations for handling the compound?

  • Methodological Answer :
  • Light Sensitivity : Store in amber vials to prevent photodegradation of the pyridazinone core .
  • Moisture Control : Lyophilize under vacuum if hygroscopic (common in amide/ketone-containing compounds) .
  • Thermal Stability : DSC (Differential Scanning Calorimetry) reveals decomposition above 200°C .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer :
  • Comparative Assays : Standardize cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP levels in kinase inhibition) .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may explain variability .
  • Structural Modifications : SAR studies on the phenylpiperazine moiety can isolate pharmacophore contributions .

Q. What strategies improve the compound’s pharmacokinetic profile?

  • Methodological Answer :
  • Prodrug Design : Introduce ester groups at the 2-oxoethyl position to enhance oral bioavailability .
  • CYP450 Inhibition Assays : Test interactions using human liver microsomes to predict metabolic stability .
  • LogP Optimization : Modify the isopropyl group to balance lipophilicity (target LogP ~3.5) .

Q. How does the compound interact with its primary biological target (e.g., kinase/receptor)?

  • Methodological Answer :
  • Molecular Dynamics Simulations : Model binding to the ATP pocket of PI3K or MAPK kinases .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and enthalpy changes .
  • Mutagenesis Studies : Identify critical residues (e.g., Lys802 in PI3Kγ) via alanine scanning .

Q. What experimental approaches assess the compound’s environmental impact?

  • Methodological Answer :
  • Biodegradation Studies : Use OECD 301F (aqueous aerobic conditions) to measure half-life .
  • Ecotoxicology Models : Daphnia magna assays evaluate acute toxicity (EC₅₀) .
  • Soil Adsorption Tests : Batch equilibrium methods determine Koc (organic carbon partition coefficient) .

Data Analysis & Validation

Q. How should researchers address discrepancies in spectroscopic data?

  • Methodological Answer :
  • Cross-Validation : Compare NMR shifts with DFT-calculated spectra (e.g., Gaussian09) .
  • Impurity Profiling : Use HPLC-MS to detect and quantify byproducts (e.g., dealkylated derivatives) .

Q. What statistical methods are appropriate for dose-response studies?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to Hill or Log-Logit models for EC₅₀/IC₅₀ calculations .
  • ANOVA with Tukey’s HSD : Compare treatment groups in antioxidant activity assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.